1,2,3,4-tetrahydro-1,8-naphthyridin-4-one hydrochloride
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Overview
Description
1,2,3,4-tetrahydro-1,8-naphthyridin-4-one hydrochloride is a heterocyclic compound with a molecular formula of C8H10N2O·HCl. It is a derivative of naphthyridine, which is a bicyclic structure containing two nitrogen atoms in the ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminopyridine with a carbonyl compound such as an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-tetrahydro-1,8-naphthyridin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The nitrogen atoms in the ring system can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine-4-one derivatives, while reduction can produce tetrahydronaphthyridine derivatives.
Scientific Research Applications
1,2,3,4-tetrahydro-1,8-naphthyridin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-tetrahydro-1,8-naphthyridine
- 1,8-naphthyridine
- 1,2-dihydro-1,6-naphthyridine
Uniqueness
1,2,3,4-tetrahydro-1,8-naphthyridin-4-one hydrochloride is unique due to its specific structural features and the presence of a hydrochloride salt, which can enhance its solubility and stability. Compared to other naphthyridine derivatives, it may exhibit distinct biological activities and reactivity patterns, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1955547-46-2 |
---|---|
Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.6 |
Purity |
95 |
Origin of Product |
United States |
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